

Technical Support Center: Optimizing ONX-0914 TFA In Vivo Delivery

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ONX-0914 TFA** in vivo. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of **ONX-0914 TFA** for in vivo studies.

Problem 1: Poor Solubility or Precipitation of **ONX-0914 TFA** in Vehicle

Potential Cause	Recommended Solution
Inappropriate Solvent	ONX-0914 TFA is highly soluble in DMSO.[1][2] Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL).[1] Moisture-absorbing DMSO can reduce solubility.[1]
Precipitation in Aqueous Buffer	Direct dilution of a DMSO stock into aqueous buffers can cause precipitation. For intravenous (i.v.) or subcutaneous (s.c.) injections, consider using a co-solvent system or a specialized formulation vehicle.
Vehicle Incompatibility	Not all vehicles are suitable for ONX-0914 TFA. Proven vehicles include: 10% (w/v) sulfobutylether- β -cyclodextrin (Captisol®) in 10 mM sodium citrate (pH 6.0)[3][4] or a suspension in corn oil (for oral or subcutaneous administration).[1]
Low Temperature of Vehicle	Ensure the vehicle is at room temperature before dissolving ONX-0914 TFA. Gentle warming to 37°C and sonication can aid dissolution.[2]
Incorrect pH of the Vehicle	The pH of the vehicle can impact the solubility of the compound. A slightly acidic pH, such as pH 6.0, has been used successfully.[3][4]

Problem 2: Animal Distress or Adverse Events Post-Injection

Potential Cause	Recommended Solution
High Concentration of DMSO	High percentages of DMSO can be toxic when administered in vivo. Keep the final concentration of DMSO in the injected solution to a minimum, ideally below 10%.
Rapid Intravenous Injection	A rapid i.v. bolus can lead to acute toxicity or local irritation. Administer the formulation slowly over a few minutes.
Dose Exceeds Maximum Tolerated Dose (MTD)	The reported MTD of ONX-0914 in mice is 30 mg/kg.[1] If you observe severe adverse effects, consider reducing the dose. Doses ranging from 2-15 mg/kg have been shown to be effective and well-tolerated in various models.[1][2][3][4]
Vehicle-Related Toxicity	Some vehicles can cause irritation or hypersensitivity reactions. If you suspect the vehicle is the issue, run a control group with the vehicle alone. Consider switching to an alternative, well-tolerated vehicle like the Captisol®-based formulation.[3][4]
Precipitation at Injection Site	If the compound precipitates upon injection, it can cause local inflammation and pain. Ensure complete dissolution in the vehicle before administration and consider using a formulation that enhances solubility and stability in vivo.

Frequently Asked Questions (FAQs)

1. What is ONX-0914 and what is its mechanism of action?

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome.[1][2][5] It specifically targets the low-molecular mass polypeptide-7 (LMP7), also known as the $\beta 5i$ subunit, which has chymotrypsin-like activity.[5][6] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, block the production of

pro-inflammatory cytokines, and has shown therapeutic potential in models of autoimmune diseases and some cancers.[1][3][7]

2. What is the difference between ONX-0914 and **ONX-0914 TFA**?

ONX-0914 TFA is the trifluoroacetic acid salt of ONX-0914. The TFA salt is often used to improve the stability and handling of the compound. For in vivo applications, it is crucial to account for the additional weight of the TFA counter-ion when calculating the dosage to ensure you are administering the correct amount of the active ONX-0914 molecule.

3. How should I prepare **ONX-0914 TFA** for in vivo administration?

A common and effective method is to first dissolve **ONX-0914 TFA** in a minimal amount of high-quality, anhydrous DMSO to create a stock solution.[1][2] This stock solution can then be diluted into a suitable in vivo vehicle. For immediate use, a working solution can be prepared by mixing the DMSO stock with corn oil.[1] For a more stable and aqueous-based formulation, a vehicle consisting of 10% Captisol® in 10 mM sodium citrate (pH 6.0) is recommended.[3][4]

4. What are the recommended storage conditions for **ONX-0914 TFA**?

For long-term storage, **ONX-0914 TFA** powder should be stored at -20°C or -80°C.[8] A stock solution in DMSO can be stored at -20°C for several months, though it is recommended to use it within one month.[2][8] Avoid repeated freeze-thaw cycles. Formulations prepared for injection should ideally be used immediately.[1]

5. What administration routes and dosages have been used in animal models?

ONX-0914 has been successfully administered via intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) routes.

- Intravenous (i.v.): Doses of 2, 6, and 10 mg/kg have been used in mouse models of arthritis and lupus.[1][2]
- Subcutaneous (s.c.): A dose of 10 mg/kg has been used in studies with mdx mice.[4] In other studies, 15 mg/kg has been administered subcutaneously.[3]

- Oral (p.o.): While less common, oral delivery has been explored, though bioavailability may be a consideration.[\[9\]](#)

The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of **ONX-0914 TFA** in a Captisol®-Based Vehicle

- Prepare the Vehicle:
 - Prepare a 10 mM sodium citrate solution and adjust the pH to 6.0.
 - To this solution, add sulfobutylether- β -cyclodextrin (Captisol®) to a final concentration of 10% (w/v).
 - Stir until the Captisol® is completely dissolved. The solution can be sterile-filtered and stored at 4°C.
- Prepare the **ONX-0914 TFA** Stock Solution:
 - Weigh the required amount of **ONX-0914 TFA**.
 - Dissolve it in anhydrous DMSO to a high concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
- Prepare the Final Dosing Solution:
 - Warm the Captisol® vehicle to room temperature.
 - Slowly add the **ONX-0914 TFA** stock solution to the vehicle while vortexing to achieve the desired final concentration.
 - Ensure the final concentration of DMSO is as low as possible (ideally \leq 5-10%).
 - Visually inspect the solution for any precipitation. If necessary, gentle warming and sonication can be applied.

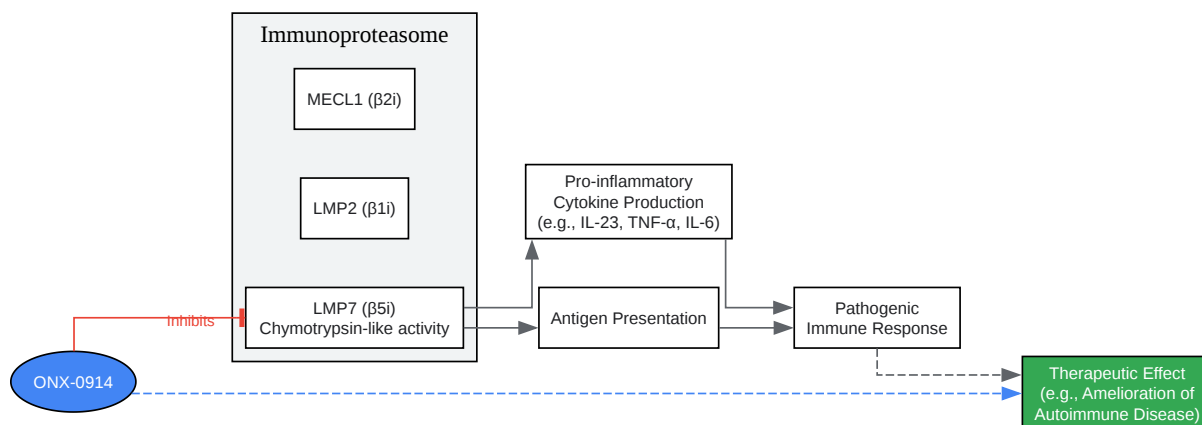
- Use the final solution for injection immediately.

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration Routes for ONX-0914

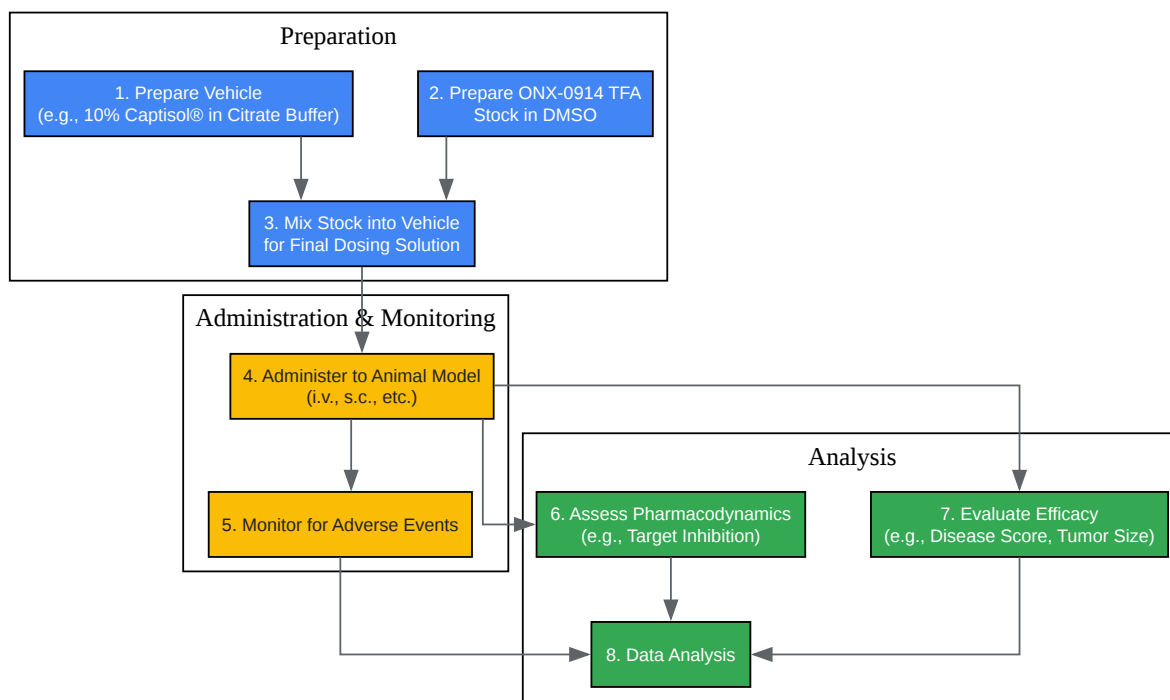
Animal Model	Dose	Administration Route	Reference
Rheumatoid Arthritis (mouse)	2, 6, 10 mg/kg	Intravenous (i.v.)	[1] [2]
Lupus (mouse)	2, 6, 10 mg/kg	Intravenous (i.v.)	[1]
Acute Lymphoblastic Leukemia (mouse xenograft)	15 mg/kg	Subcutaneous (s.c.)	[3]
Duchenne Muscular Dystrophy (mdx mouse)	10 mg/kg	Subcutaneous (s.c.)	[4]
General (mouse)	up to 30 mg/kg (MTD)	Not specified	[1]

Visualizations



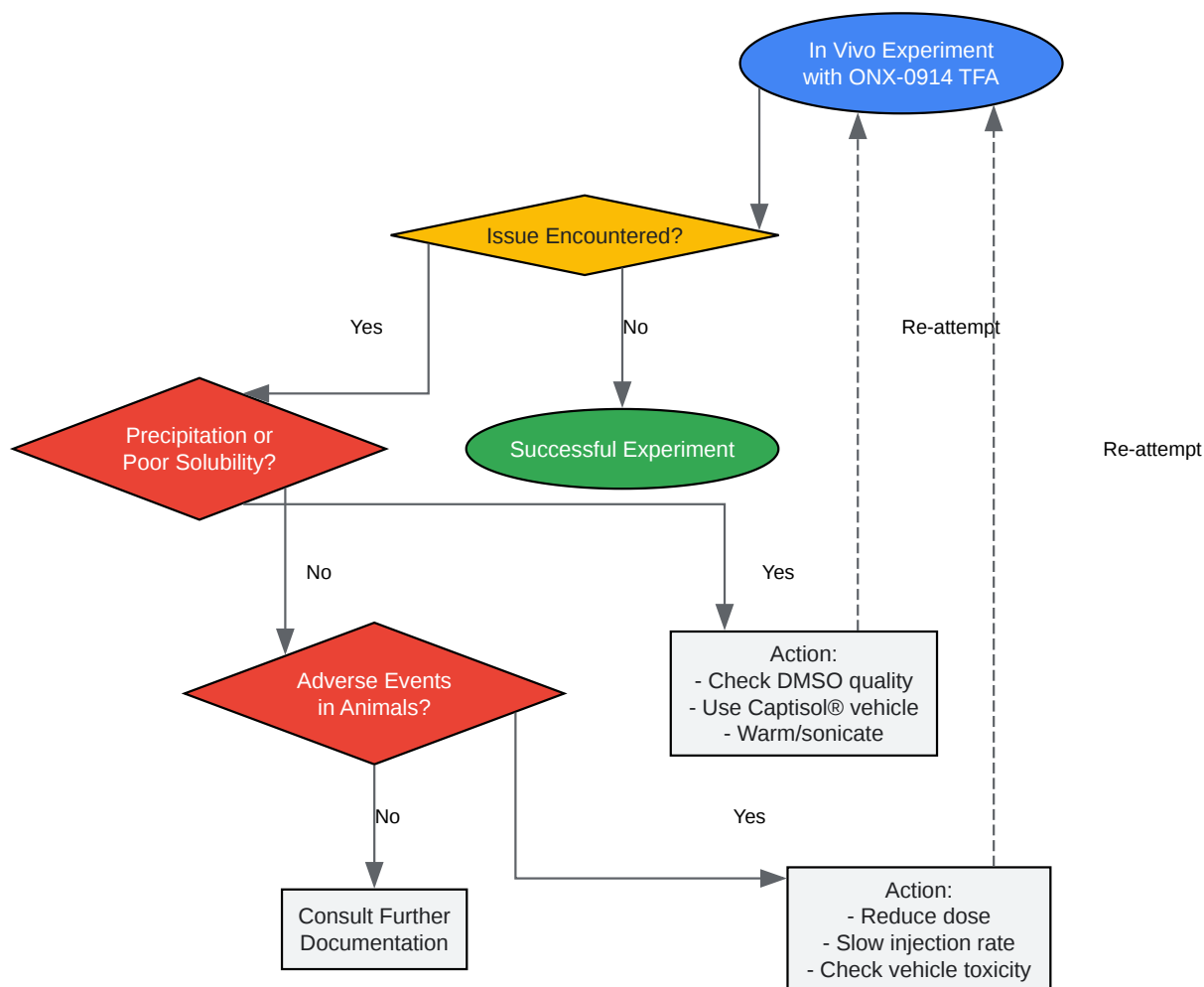
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Caption: Mechanism of action of ONX-0914.



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Caption: In vivo experimental workflow.



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